Ethyl 3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxylate is a complex organic compound notable for its potential applications in medicinal chemistry. This compound features a unique combination of a triazole and oxadiazole moiety, which may contribute to its biological activity. The structure includes an ethyl ester functional group, enhancing its solubility and bioavailability.
Ethyl 3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxylate belongs to the class of heterocyclic compounds, specifically within the categories of triazoles and oxadiazoles. These compounds are often studied for their pharmacological properties and potential therapeutic applications.
The synthesis of ethyl 3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxylate typically involves multi-step reactions. Key synthetic approaches include:
The synthesis requires careful control of reaction conditions such as temperature and pH to optimize yield and purity. Techniques like thin-layer chromatography (TLC) are often employed to monitor reaction progress .
Key structural data include:
Ethyl 3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxylate can undergo several chemical reactions:
These reactions typically require specific catalysts or reagents to proceed efficiently and may involve optimizing reaction conditions such as temperature and solvent choice .
The mechanism of action for ethyl 3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxylate is not fully elucidated but is believed to involve:
Preliminary studies suggest that compounds with similar structures exhibit significant biological activities such as antimicrobial and anticancer effects .
Ethyl 3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxylate is typically a solid at room temperature with moderate solubility in organic solvents like ethanol and dimethyl sulfoxide.
Key chemical properties include:
Relevant analyses such as melting point determination and spectral analysis (NMR and IR) provide insights into its purity and structural confirmation .
Ethyl 3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxylate has potential applications in various fields:
The synthesis of ethyl 3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxylate (CAS: 1338651-59-4, MFCD21086626) involves strategic assembly of its two core heterocyclic components – the 1,2,3-triazole and the 1,2,4-oxadiazole – followed by esterification. Optimization of each step is crucial for yield, purity, and regioselectivity.
The 1-(4-fluorophenyl)-1H-1,2,3-triazole-4-yl unit is invariably constructed using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), renowned for its regioselectivity and reliability.
This step forms the essential triazole precursor for the final molecule. 4-Fluorophenyl azide, typically generated in situ from sodium azide and 1-fluoro-4-iodobenzene (or diazotization of 4-fluoroaniline followed by azide formation), reacts with a terminal alkyne bearing a protected carboxylic acid function (commonly propargyl alcohol, later oxidized, or ethyl propiolate). The reaction is catalyzed by a Cu(I) species, often generated by reducing CuSO₄·5H₂O with sodium ascorbate. This catalysis ensures exclusive formation of the 1,4-disubstituted regioisomer, where the 4-fluorophenyl group is attached to the triazole N1 nitrogen, and the alkyne carbon becomes C4 of the triazole, bearing the substituent destined for further coupling [4] [9]. The resulting 4-substituted-1-(4-fluorophenyl)-1H-1,2,3-triazole (e.g., ethyl 4-(1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)acetate or 1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde) serves as the key intermediate.
Solvent choice significantly impacts CuAAC efficiency and ease of product isolation. Aqueous mixtures (t-BuOH/H₂O, EtOH/H₂O) are common, promoting catalyst solubility and simplifying work-up. Catalytic systems have been optimized beyond simple CuSO₄/ascorbate. Tris(triazolylmethyl)amine ligands accelerate the reaction, allowing lower catalyst loadings and milder conditions. Alternative copper sources like Cu(I)Br or stabilized Cu(I) complexes are also effective. Key optimization parameters include minimizing reaction time (often complete within hours at room temperature), maximizing yield (typically >85%), and ensuring the alkyne precursor possesses the correct functional group (ester or acid) for subsequent oxadiazole formation [4] [8].
The central 1,2,4-oxadiazole ring, linking the triazole and the ethyl carboxylate, is constructed using the versatile cyclization reaction between amidoximes and carboxylic acid derivatives.
Activation *in situ:* Coupling agents like EDCI, DCC, CDI, TBTU, or T3P are used directly with the carboxylic acid.The activated species then reacts with an amidoxime, typically ethyl 2-amino-2-(hydroxyimino)acetate (ethyl glycolate amidoxime) or its precursors. This O-acylation forms an O-acylamidoxime intermediate. Subsequent cyclodehydration, usually requiring heat (refluxing toluene, dioxane, or acetonitrile) or specific dehydrating agents (P₂O₅, POCl₃, Tf₂O), closes the 1,2,4-oxadiazole ring, yielding the target ester [3] [6]. The choice of activating agent and cyclization conditions significantly impacts yield and purity, with newer agents like T3P offering advantages in reduced epimerization and easier work-up [6].
Traditional thermal cyclization can be harsh and time-consuming. Microwave irradiation dramatically accelerates the O-acylamidoxime cyclization step, reducing reaction times from hours to minutes (typically 5-30 min) and often improving yields while minimizing side-product formation. Solvent-free protocols, utilizing neat reactants heated under conventional or microwave conditions, offer a greener alternative, simplifying purification and reducing waste. These methods are particularly advantageous for synthesizing thermally sensitive analogs of the target molecule [6] [8] [9].
Table 1: Key Strategies for 1,2,4-Oxadiazole Ring Formation in Target Synthesis
Method | Activation/Conditions | Cyclization Conditions | Advantages | Limitations/Challenges |
---|---|---|---|---|
Acyl Chloride Route | SOCl₂, PCl₅, Oxalyl Chloride | Refluxing toluene/dioxane (Δ, 4-12 h) | Well-established, high reactivity | Handling corrosive/toxic chlorinating agents, moisture sensitivity |
Coupling Agent Route | EDCI, DCC, CDI, TBTU, T3P (+ Base) | Refluxing solvent (Δ, 2-8 h) or RT (T3P/TBAF) | Avoids acyl chloride isolation, milder options | Cost of agents, byproduct removal (urea derivatives) |
Microwave-Assisted | EDCI, CDI, T3P | MW Irradiation (100-150 °C, 5-30 min) | Dramatically faster, often higher yields | Requires specialized equipment |
Solvent-Free | -- | Neat heating (Δ or MW, 10-60 min) | Green chemistry, simple work-up | Potential for charring, limited substrate scope |
While the stepwise synthesis (triazole first, then oxadiazole) is most common, research explores convergent one-pot strategies. These aim to assemble the triazole and oxadiazole rings sequentially in a single reaction vessel, minimizing intermediate isolation. One promising approach involves reacting 4-fluorophenyl azide, a functionalized alkyne (like ethyl propiolate or propargyl alcohol derivatives), and the requisite amidoxime (ethyl 2-amino-2-(hydroxyimino)acetate) under carefully orchestrated conditions. This typically requires sequential addition of reagents and potentially different catalysts (e.g., Cu for the triazole formation, followed by a coupling agent/heat for oxadiazole formation). While potentially more efficient, these MCRs demand precise optimization to control regioselectivity and prevent side reactions between the diverse functional groups present [6] [8].
The ethyl ester moiety in ethyl 3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxylate provides a versatile handle for diversification, crucial for Structure-Activity Relationship (SAR) studies in medicinal chemistry.
Table 2: Common Post-Functionalization Reactions of the Ethyl Ester Group
Transformation | Reagents/Conditions | Product | Primary Application |
---|---|---|---|
Hydrolysis | NaOH/LiOH/KOH, THF/MeOH/H₂O, RT or Δ | 3-[1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxylic acid | Key intermediate for amide formation |
Amide Formation | Acid + Amine + EDCI/HOBt, HATU, T3P, DCC, Base (e.g., DIPEA), DMF/DCM | 5-(R¹R²N-C(O))-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole | SAR exploration, prodrug synthesis, linker attachment |
Transesterification | R'OH, H₂SO₄ cat. or Ti(OR')₄, Δ | 5-(R'O-C(O))-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole | Altering lipophilicity, introducing specific R' groups |
Reduction | (i) DIBAL-H, DCM, low temp; (ii) H₃O⁺ or LiAlH₄, THF, Δ | 5-(HO-CH₂)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole | Converting ester to hydroxymethyl group |
Listed Compounds:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: